molecular formula C15H17FN4O2S B2696854 N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide CAS No. 2415561-88-3

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide

Número de catálogo B2696854
Número CAS: 2415561-88-3
Peso molecular: 336.39
Clave InChI: UXGFIMOPHSQXBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other EGFR-TKIs. AZD9291 is a promising drug with potential for further development and research.

Mecanismo De Acción

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide works by irreversibly binding to the mutated EGFR tyrosine kinase, inhibiting its activity and preventing cell growth and proliferation. It is highly selective for the T790M mutation, which is responsible for resistance to other EGFR-TKIs. N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide also has a reduced affinity for wild-type EGFR, which reduces the risk of toxicity.
Biochemical and Physiological Effects
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has been shown to inhibit tumor growth and induce apoptosis in NSCLC cells with T790M mutations. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has been shown to have a high response rate and prolonged progression-free survival in NSCLC patients with T790M mutations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for the T790M mutation, its favorable safety profile, and its ability to inhibit tumor growth and induce apoptosis. However, it also has some limitations, including the complexity of its synthesis, the need for expertise in synthetic organic chemistry, and the potential for resistance to develop over time.

Direcciones Futuras

There are several potential future directions for research on N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide and guide patient selection. Additionally, further research is needed to better understand the mechanisms of resistance to N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide and develop strategies to overcome it.
Conclusion
N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide is a promising third-generation EGFR-TKI that has shown efficacy in the treatment of NSCLC patients with T790M mutations. Its high selectivity, favorable safety profile, and ability to inhibit tumor growth and induce apoptosis make it a promising drug for further development and research. However, further studies are needed to fully understand its mechanisms of action and potential limitations.

Métodos De Síntesis

The synthesis of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide involves several steps, including the formation of the pyridazine and azetidine rings, as well as the introduction of the fluorophenyl group. The final product is obtained through a reaction between the intermediate compound and N-methylmethanesulfonamide. The synthesis of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide is a complex process that requires expertise in synthetic organic chemistry.

Aplicaciones Científicas De Investigación

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has been extensively studied in preclinical models and clinical trials. It has shown promising results in the treatment of NSCLC patients with EGFR T790M mutations, which account for approximately 50% of cases of acquired resistance to first-generation EGFR-TKIs. N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has also been shown to have a favorable safety profile, with fewer side effects than other EGFR-TKIs.

Propiedades

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-19(23(2,21)22)13-9-20(10-13)15-8-7-14(17-18-15)11-3-5-12(16)6-4-11/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFIMOPHSQXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylmethanesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.